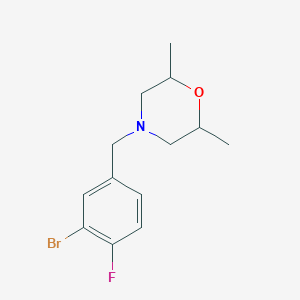
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the inhibition of PKC isoforms α, β1, β2, and ε. It binds to the ATP-binding site of PKC, preventing the phosphorylation of downstream targets and inhibiting the activation of the enzyme. This leads to the inhibition of signal transduction pathways and cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key process in tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, there is a need to develop more efficient synthesis methods and improve the solubility of the compound for use in lab experiments. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
合成法
The synthesis of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) isoforms α, β1, β2, and ε. PKC is a family of enzymes that play a key role in signal transduction pathways and cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in a variety of diseases such as cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-9-6-16(7-10(2)17-9)8-11-3-4-13(15)12(14)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPXNATZNKCAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

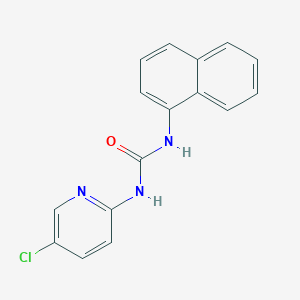
![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)
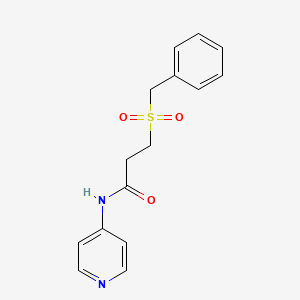
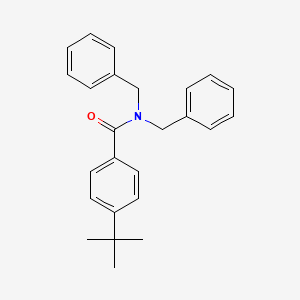
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)
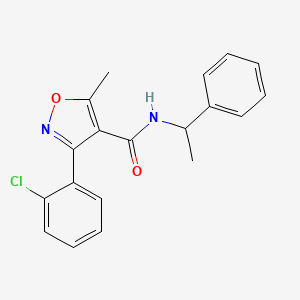
![4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5208060.png)
